Product packaging for 6-Amino-5-methylpicolinamide(Cat. No.:CAS No. 1399183-38-0)

6-Amino-5-methylpicolinamide

Cat. No.: B8549989
CAS No.: 1399183-38-0
M. Wt: 151.17 g/mol
InChI Key: GAFRAWYIBRGBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-5-methylpicolinamide is a chemical compound offered for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Picolinamide derivatives are privileged structures in medicinal chemistry, extensively utilized in drug discovery due to their versatile pharmacological profiles. Research indicates that structurally similar compounds serve as key scaffolds in developing potent inhibitors for various biological targets. For instance, picolinamide cores have been identified as essential components in negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGlu5), a target for neurological disorders . Other studies have shown that picolinamide derivatives exhibit antifungal activity by targeting the Sec14p lipid transfer protein in yeast, paving the way for novel antifungal agents . Furthermore, N-methylpicolinamide derivatives have demonstrated significant antitumor properties by selectively inhibiting kinases such as Aurora-B, which plays a critical role in mitosis . The 6-amino-5-methyl substitution on the picolinamide ring makes this compound a valuable building block for further chemical exploration and structure-activity relationship (SAR) studies in these and other research areas. Researchers can employ this intermediate to synthesize more complex molecules for screening and optimizing new therapeutic candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O B8549989 6-Amino-5-methylpicolinamide CAS No. 1399183-38-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1399183-38-0

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

6-amino-5-methylpyridine-2-carboxamide

InChI

InChI=1S/C7H9N3O/c1-4-2-3-5(7(9)11)10-6(4)8/h2-3H,1H3,(H2,8,10)(H2,9,11)

InChI Key

GAFRAWYIBRGBLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C(=O)N)N

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Amino 5 Methylpicolinamide and Its Chemical Congeners

Strategic Approaches to the Picolinamide (B142947) Core Assembly

The formation of the picolinamide amide bond is a fundamental step in the synthesis of this class of compounds. Modern organic synthesis offers several reliable and high-yielding approaches, starting from pyridine (B92270) carboxylic acid precursors.

Pyridine Carboxylic Acid Derivatization Routes

The most direct method for constructing the picolinamide scaffold is through the derivatization of a picolinic acid. This typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine.

One common strategy is the conversion of the picolinic acid to a more reactive acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are frequently employed for this transformation. The resulting picolinoyl chloride is then reacted with ammonia (B1221849) or a primary/secondary amine to form the desired picolinamide. ambeed.com For instance, 2-picolinic acid can be treated with SOCl₂ and then reacted with a methylamine (B109427) solution to yield N-methylpicolinamide. Current time information in Bangalore, IN.oup.com

Alternatively, modern peptide coupling agents are widely used to facilitate amide bond formation directly from the carboxylic acid, avoiding the need for harsh chlorinating agents. These reactions are known for their mild conditions and high functional group tolerance. A picolinic acid can be reacted with an amine in the presence of a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). bldpharm.com This method is broadly applicable for creating a diverse range of picolinamide derivatives. bldpharm.com

Starting MaterialReagentsProduct TypeReference
Picolinic Acid1. SOCl₂ 2. Amine (e.g., Methylamine)Picolinamide ambeed.comCurrent time information in Bangalore, IN.
Picolinic AcidAmine, HBTU, DIPEAPicolinamide bldpharm.com
Picolinic Acid4-Aminophenol (B1666318), KOtBu, K₂CO₃, DMFAryl-ether linked Picolinamide sigmaaldrich.com

Heterocyclic Ring Formation Strategies for Substituted Picolinamides

The picolinamide moiety can also serve as a foundational element for the construction of more complex heterocyclic systems. The inherent reactivity of the amide and the pyridine ring allows for subsequent cyclization reactions, leading to novel molecular architectures.

For example, picolinamides can undergo condensation reactions with aldehydes to form multi-substituted oxazoles. In a process catalyzed by palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂), picolinamide reacts with two equivalents of an aldehyde in a cascade reaction to yield 4,5-disubstituted 2-(pyridin-2-yl)oxazoles. thieme-connect.desigmaaldrich.com This one-pot protocol provides rapid access to valuable triaryloxazoles from simple starting materials. thieme-connect.de

In another synthetic transformation, reactions of picolinamides with 1,3-propanesultone, followed by treatment with ketones, can yield novel heterocyclic salts containing an imidazolidin-4-one (B167674) ring. google.comtandfonline.com These reactions demonstrate the utility of the picolinamide scaffold in building diverse chemical structures through intramolecular processes. google.com

Regiospecific Functionalization of the Pyridine Nucleus

Achieving the specific substitution pattern of 6-Amino-5-methylpicolinamide requires precise control over the functionalization of the pyridine ring. Synthetic strategies often rely on a combination of directing group effects and the use of pre-functionalized starting materials to install substituents at the desired positions.

Controlled Introduction of Amino Substituents at Position 6

The introduction of an amino group at the C6 position of the pyridine ring is a critical step. While direct C-H amination of pyridines is an area of active research, a more common and reliable method involves the nucleophilic aromatic substitution (SNAr) of a leaving group, typically a halogen, at the C6 position.

A well-established route involves starting with a 6-halopicolinic acid or its ester. For example, a 6-chloropicolinamide derivative can be subjected to amination using various nitrogen nucleophiles. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly effective for this transformation. A patent describes the coupling of a 6-chloro-5-methylpicolinamide with piperazine (B1678402) using a palladium catalyst (Pd₂(dba)₃) and a phosphine (B1218219) ligand to afford the 6-piperazinyl product in high yield. google.com This methodology is broadly applicable for introducing various amine substituents. The substitution of a 6-chloro group can also be achieved under high-temperature or microwave conditions. google.com

SubstrateAmine SourceCatalysis/ConditionsProductReference
6-Chloro-5-methylpicolinamidePiperazinePd₂(dba)₃, phosphine ligand, NaOtBu, Toluene, 100°C6-Piperazinyl-5-methylpicolinamide google.com
6-HalopicolinateVarious AminesMicrowave or High-Temperature Reaction6-Aminopicolinate derivative google.com

Directed Methylation at Position 5 of the Picolinamide Core

For the synthesis of this compound, direct C-H methylation at the C5 position of a pre-formed 6-aminopicolinamide scaffold is synthetically challenging. The more strategic and commonly employed approach is to begin the synthesis with a pyridine precursor that already contains the methyl group at the C5 position.

Several such precursors are accessible. 5-Methylpicolinic acid is a key starting material, which can be synthesized via biocatalytic methods. For example, 2-aminophenol (B121084) 1,6-dioxygenase can convert 6-amino-m-cresol into 5-methylpicolinic acid with yields greater than 90%. oup.com Similarly, catechol 2,3-dioxygenase catalyzes the formation of 5-methylpicolinic acid from 4-methylcatechol. cymitquimica.com Another important precursor is 5-methyl-2-cyanopyridine, which can be prepared through methods like the ammoxidation of 5-methyl-2-picoline. Hydrolysis of the nitrile group in 5-methyl-2-cyanopyridine provides a reliable route to 5-methylpicolinic acid. By starting with these 5-methylated pyridines, the challenge of regioselective methylation is circumvented, allowing the subsequent synthetic steps (e.g., introduction of the C6-amino group and amidation) to proceed on a correctly substituted core.

Synthetic Routes to Amide Nitrogen Modifications and Chain Extensions (e.g., N-Methylpicolinamide derivatives)

Modification of the amide nitrogen is readily achieved by selecting the appropriate primary or secondary amine during the amide formation step. This allows for the synthesis of a wide array of N-substituted picolinamide congeners.

The synthesis of N-methylpicolinamide derivatives, for example, is typically accomplished by reacting an activated picolinic acid with methylamine. Current time information in Bangalore, IN.oup.com In a representative procedure, 2-picolinic acid is first converted to its acyl chloride, which is then treated with an aqueous or methanolic solution of methylamine to afford the N-methylpicolinamide product. Current time information in Bangalore, IN. This straightforward approach can be extended to a variety of alkyl and aryl amines to produce libraries of N-substituted picolinamides for further study. The reaction of 4-chloro-N-methylpicolinamide with 4-aminophenol derivatives is also a documented route for creating more complex N-methylpicolinamide structures. sigmaaldrich.com

Chemo- and Regioselective Transformations for Picolinamide Synthesis

The precise control of reactivity at specific sites within a molecule, known as chemo- and regioselectivity, is paramount in the synthesis of highly functionalized picolinamides. The pyridine ring, with its inherent electronic properties and the directing influence of the picolinamide group, presents both challenges and opportunities for selective transformations. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a powerful strategy for the introduction of various functional groups onto the pyridine ring of picolinamides. wikipedia.org This pathway is particularly effective when the ring is activated by electron-withdrawing groups and contains a good leaving group, such as a halide. wikipedia.org A common and highly useful intermediate in this regard is 4-chloro-N-methylpicolinamide.

The synthesis of 4-chloro-N-methylpicolinamide itself can be achieved from 2-picolinic acid through chlorination with thionyl chloride, followed by amidation with methylamine. The chlorine atom at the 4-position serves as a reactive handle for subsequent nucleophilic displacement. For instance, the reaction of 4-chloro-N-methylpicolinamide with aminophenols can yield ether-linked picolinamide derivatives, although yields may be modest without optimization. The reaction of 4-chloro-N-methylpicolinamide with 4-aminothiophenol (B129426) in the presence of a base like potassium tert-butoxide leads to the formation of a thioether linkage. mdpi.com Furthermore, microwave irradiation has been employed to facilitate the SNAr reaction between 4-chloro-N-methylpicolinamide and hydroxyl-containing compounds, significantly accelerating the formation of the corresponding ether. nih.gov

Reactant 1Reactant 2ConditionsProduct TypeReference
4-chloro-N-methylpicolinamide4-aminophenolVaryingEther-linked picolinamide
4-chloro-N-methylpicolinamide4-aminothiophenolPotassium tert-butoxide, DMFThioether-linked picolinamide mdpi.com
4-chloro-N-methylpicolinamide6-amino-2,4,5-trimethylpyridin-3-olKOtBu, DMF, MicrowaveEther-linked hybrid nih.gov

This table summarizes examples of SNAr reactions involving 4-chloro-N-methylpicolinamide.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, and picolinamides are no exception. These methods offer a high degree of functional group tolerance and allow for the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. diva-portal.org

Carbonylation: Palladium-catalyzed carbonylation introduces a carbonyl group into a molecule, typically from carbon monoxide. nih.gov This reaction can be directed by the picolinamide group to achieve regioselective C-H carbonylation. researchgate.netcapes.gov.br For example, the carbonylation of C(sp³)–H bonds in aliphatic amines bearing a picolinamide directing group can be achieved using a palladium catalyst, leading to the formation of valuable amide products. acs.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of amines with aryl halides or triflates. wikipedia.org This reaction has been extensively used in pharmaceutical discovery and development. rsc.org In the context of picolinamide synthesis, it allows for the introduction of amino groups at specific positions on the pyridine ring. For instance, a highly regioselective Buchwald-Hartwig amination at the C-2 position of 2,4-dichloropyridine (B17371) with various anilines and heterocyclic amines has been developed, providing a robust route to 4-chloro-N-phenylpyridin-2-amines. researchgate.net These intermediates can then undergo a second Buchwald-Hartwig amination at the C-4 position to generate diverse 2,4-bisaminopyridine libraries. researchgate.net The choice of palladium catalyst and ligand is crucial for the success of these transformations, with newer generations of catalysts allowing for the coupling of a wider range of substrates under milder conditions. wikipedia.orgrsc.org

Reaction TypeSubstratesCatalyst SystemKey FeatureReference(s)
CarbonylationAliphatic amines with picolinamide directing groupPalladium catalystRegioselective C-H carbonylation researchgate.netacs.org
Buchwald-Hartwig Amination2,4-dichloropyridine, anilinesPalladium catalystHighly regioselective amination at C-2 researchgate.net
Buchwald-Hartwig AminationAryl halides/triflates, aminesPalladium catalyst with various ligandsFacile synthesis of aryl amines wikipedia.orgrsc.org

This table highlights key palladium-catalyzed coupling reactions for picolinamide synthesis.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govrsc.org This approach offers significant advantages in terms of atom economy, convergence, and the rapid generation of molecular diversity. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct highly substituted heterocyclic scaffolds that can be further elaborated into picolinamide derivatives. nih.govbeilstein-journals.org For example, MCRs have been used to create diverse heterocyclic structures that could potentially be functionalized to include the picolinamide moiety. rsc.orgnih.gov

The amino group in aminopicolinamide derivatives serves as a versatile handle for further functionalization through acylation. This reaction involves the treatment of the amino group with an acylating agent, such as an acyl chloride or a carboxylic acid, to form an amide bond. For instance, the amino group of N-methyl-4-(4-aminophenylthio)picolinamide can be acylated with various substituted benzoyl chlorides to yield a series of N-acyl derivatives. mdpi.com The picolinamide directing group can also facilitate the regioselective acylation of C-H bonds in certain substrates. acs.org

Green Chemistry Considerations and Sustainable Synthetic Practices for Picolinamide Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.govnews-medical.net These principles are increasingly important in the pharmaceutical and chemical industries to minimize environmental impact and improve economic efficiency. news-medical.net

Key green chemistry considerations for picolinamide synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. solubilityofthings.com MCRs are inherently atom-economical. nih.gov

Use of Safer Solvents and Reaction Conditions: Whenever possible, reactions should be conducted in environmentally benign solvents, such as water, or under solvent-free conditions. ijrpr.comresearchgate.netmdpi.com Microwave-assisted synthesis can often reduce reaction times and the need for large volumes of solvent. mdpi.com Mechanochemical methods, which involve grinding solids together, can also eliminate the need for solvents. mdpi.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. epa.gov Palladium-catalyzed reactions are a prime example of this principle. diva-portal.org The development of nanocatalysts also offers advantages in terms of high activity and recyclability. longdom.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. epa.gov

Renewable Feedstocks: Utilizing starting materials derived from renewable sources rather than depletable fossil fuels is a key goal of sustainable chemistry. solubilityofthings.com

For example, the transamidation of picolinamide has been achieved using cerium oxide as a catalyst under solvent-free conditions, representing a greener alternative to traditional methods. ijrpr.comresearchgate.net The use of flow chemistry, where reactions are carried out in a continuously flowing stream, can also lead to more efficient and sustainable processes. mdpi.com

Green Chemistry PrincipleApplication in Picolinamide SynthesisReference(s)
Atom EconomyMulticomponent Reactions (MCRs) nih.gov
Safer Solvents/ConditionsSolvent-free reactions, microwave synthesis, mechanochemistry ijrpr.comresearchgate.netmdpi.commdpi.com
CatalysisPalladium catalysis, nanocatalysts diva-portal.orglongdom.org
Energy EfficiencyReactions at ambient temperature and pressure epa.gov
Renewable FeedstocksUse of bio-based starting materials solubilityofthings.com

This table illustrates the application of green chemistry principles to picolinamide synthesis.

Structure Activity Relationship Sar and Structural Biology of 6 Amino 5 Methylpicolinamide Analogues

Elucidation of Structural Determinants for Biological Activity in Picolinamide (B142947) Systems

The biological activity of picolinamide derivatives is intricately linked to the nature and position of substituents on the pyridine (B92270) ring and the amide group. The picolinamide scaffold serves as a crucial anchor for molecular interactions, and its activity can be finely tuned by strategic structural modifications.

Influence of the Amino Group at C6 on Ligand-Target Interactions

The amino group at the C6 position of the picolinamide ring plays a significant role in modulating the molecule's interaction with its biological targets. While direct SAR studies on 6-amino-5-methylpicolinamide are not extensively documented in publicly available research, the influence of substituents at the C6 position has been explored in related picolinamide systems.

A primary amino group at C6 can act as a hydrogen bond donor, forming critical interactions with amino acid residues in a target protein's binding pocket. This is a common strategy in medicinal chemistry to enhance binding affinity and specificity. Furthermore, the C6-amino group serves as a versatile chemical handle. It can be used to attach a variety of moieties to the core structure, effectively creating a linker to explore larger regions of the binding site or to conjugate the molecule to other entities, such as fluorescent dyes. The synthesis of C6-substituted isoquinolino[1,2-b]quinazolines highlights the utility of this position for creating diverse molecular scaffolds. In the context of drug design, the development of saturated nitrogen-containing ring systems is crucial, and C-H activation strategies often utilize directing groups to functionalize specific positions on heterocyclic scaffolds like picolinamide.

Conformational Impact and Steric Effects of the Methyl Group at C5

The methyl group at the C5 position of the picolinamide ring introduces specific steric and electronic effects that can significantly influence the compound's conformational preferences and its binding to a target. The presence of a methyl group at C5 can induce a conformational tilt in adjacent substituents, which may orient them for optimal interaction with a receptor.

Studies on related picolinamide structures underscore the importance of the substitution pattern on the pyridine ring. For example, in the development of metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5) negative allosteric modulators (NAMs), replacing a 6-methylpicolinamide core with a 5-fluoropicolinamide (B1323424) or a 5-(trifluoromethyl)picolinamide (B1599178) was tolerated but resulted in a significant loss of potency, emphasizing the sensitivity of the target to the electronic and steric properties of substituents at these positions. In DNA-related studies, C5 methylation has been shown to enhance molecular interactions and stabilize structures like double and triple helices. While these studies are not on picolinamides, they illustrate the general principle that a C5-methyl group can profoundly impact molecular recognition.

Contribution of the Picolinamide Moiety to Binding Affinity and Efficacy

The picolinamide moiety itself is a cornerstone of the biological activity for this class of compounds. It often acts as a bidentate ligand, where the pyridine nitrogen and the amide oxygen can chelate metal ions or form multiple hydrogen bonds with a receptor, thereby anchoring the molecule in the binding site. This chelation can enhance regioselectivity in certain chemical reactions.

Systematic Variations in Substituents (e.g., heteroaryl ether groups, amide tails) and Their Effects on Target Modulation

Systematic modification of substituents attached to the core picolinamide structure is a key strategy for optimizing potency, selectivity, and pharmacokinetic properties. These modifications often involve heteroaryl ether groups and various "amide tails."

In the pursuit of mGlu5 NAMs, extensive SAR studies revealed that the combination of the amide tail and a 5-membered heteroaryl ether group was crucial for activity. The nature of these groups dictates how the molecule fits into and interacts with the allosteric binding site of the receptor.

Table 1: SAR of picolinamide analogues with varying amide tails and heteroaryl ethers

CompoundCore StructureR³ (Heteroaryl Ether)R⁴ (Amide Tail)Activity (IC₅₀)
Analogue A6-Methylpicolinamide(R)-tetrahydrofuranyl ether5-Fluoropyridine61 nM
Analogue B6-Methylpicolinamide(R)-tetrahydrofuranyl ether6-Fluoropyridine1.1 µM
Analogue C6-Methylpicolinamide(R)-tetrahydrofuranyl ether6-Methylpyridine22 nM
Analogue D6-MethylpicolinamideCyclopentyl5-Fluoropyridine> 10 µM

This table presents a simplified representation of SAR data for illustrative purposes.

As the data suggests, even minor changes, such as moving a fluoro substituent on the pyridine amide tail from the 5- to the 6-position (Analogue A vs. B), can lead to a dramatic loss in potency. Conversely, replacing the fluoro with a methyl group (Analogue C) can significantly improve potency. The data also shows that replacing a heteroaryl ether with a non-heteroatom-containing group like cyclopentyl (Analogue D) can eliminate activity, highlighting the importance of the ether's heteroatom for target engagement.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for Picolinamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For picolinamide derivatives, QSAR models can predict the potency of new analogues, helping to prioritize synthetic efforts.

A QSAR study on a series of F508del CFTR potentiators, which included picolinamide-containing structures, developed a highly predictive model. Such models are typically built using a training set of compounds with known activities and are validated using a separate test set. The final model for the CFTR correctors achieved a cross-validated r² of 0.80 and a predictive r² for the test set of 0.78, indicating a robust and reliable model.

The descriptors used in these models can be varied and may include:

2D Descriptors: Adjacency and distance matrices that describe the topology of the molecule.

3D Descriptors: Surface area, volume, and shape parameters.

Physicochemical Properties: LogP (lipophilicity), polar surface area (PSA), and various charge-dependent descriptors.

By identifying which descriptors have the most significant impact on activity, researchers can gain insights into the key molecular features required for biological function.

Ligand-Based and Structure-Based Pharmacophore Model Development for Picolinamide Scaffolds

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach can be either ligand-based (derived from a set of active molecules) or structure-based (derived from the ligand-target complex).

For picolinamide scaffolds, pharmacophore models have been successfully used to guide drug discovery. For example, in the development of VEGFR-2 inhibitors, a pharmacophore model was generated to aid in virtual screening and the design of new scaffolds. A typical pharmacophore model for a kinase inhibitor might include features such as:

Hydrogen bond donors and acceptors.

Aromatic rings for π-π stacking interactions.

Hydrophobic groups to occupy lipophilic pockets.

In a study on CFTR potentiators, a pharmacophore model was generated from a set of active compounds, identifying key features like H-bonding moieties properly tethered to heteroaromatic groups. Similarly, a combined ligand- and structure-based approach has been used to identify new scaffolds for inhibitors of enzymes like shikimate kinase. These models serve as 3D search queries to screen large chemical databases for novel compounds that possess the desired features and are therefore likely to be active.

Molecular Mechanisms of Action and Biological Target Engagement of 6 Amino 5 Methylpicolinamide Derivatives

Enzymatic Inhibition and Modulation by Picolinamide (B142947) Compounds

Picolinamide derivatives have been investigated for their ability to interact with and modulate the activity of several important enzyme families, most notably kinases, which play a central role in cellular signaling and regulation.

The Aurora kinases are a family of serine/threonine kinases that are crucial regulators of mitosis, and their overexpression is linked to various cancers. google.commdpi.com Consequently, they are significant targets for anticancer drug development. mdpi.com Picolinamide derivatives have been identified as potential modulators of this kinase family.

Research detailed in patent literature describes specific picolinamide compounds designed as Aurora kinase inhibitors. google.comgoogleapis.com These compounds are noted for their potential to influence the cell cycle and cell proliferation, making them relevant for treating cancer and related diseases. google.com For instance, N-methyl-4-(4-(2-(phenylamino)benzamido)phenoxy)picolinamide has been specified as an inhibitor of the Aurora kinase family. googleapis.com Another related compound, 4-(2-(4-aminophenoxy)pyridin-3-yl)picolinamide, is also identified in the context of Aurora kinase modulation. google.com Inhibition of Aurora kinases, particularly Aurora-B, disrupts critical mitotic events such as chromosome condensation and segregation, which can lead to mitotic failure and apoptosis in cancer cells. nih.govnih.gov While many potent Aurora kinase inhibitors belong to other chemical classes like pyrimidines or triazoles, the exploration of picolinamide scaffolds indicates a broader search for novel chemical entities targeting these enzymes. mdpi.comnih.govmdpi.com

Table 1: Examples of Picolinamide Derivatives as Aurora Kinase Inhibitors

Compound Name Target Kinase Family Potential Application Reference
N-methyl-4-(4-(2-(phenylamino)benzamido)phenoxy)picolinamide Aurora Kinase Cancer Therapy googleapis.com
4-(2-(4-aminophenoxy)pyridin-3-yl)picolinamide Aurora Kinase Cancer Therapy google.com

Choline (B1196258) acetyltransferase (ChAT) is the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132) from choline and acetyl-CoA. nih.govrcsb.org Its activity is fundamental for cholinergic neurotransmission, and dysfunction is associated with neurodegenerative diseases. mdpi.comnih.gov The functional regulation of ChAT can occur through various mechanisms, including phosphorylation. nih.gov

While direct inhibition or modulation of ChAT by 6-amino-5-methylpicolinamide derivatives is not extensively documented in the available literature, studies on the related endogenous molecule, picolinic acid, offer some insight. Picolinic acid, a metabolite of L-tryptophan, has been shown to possess neuroprotective effects. researchgate.net In studies involving focal injections of the neurotoxin quinolinic acid (QUIN), which depletes ChAT activity, co-injection with picolinic acid attenuated the decline in this cholinergic marker. researchgate.net This suggests a protective or modulatory role for the picolinate (B1231196) scaffold on cholinergic neurons and their enzymatic machinery under neurotoxic stress. The precise mechanism for this effect remains to be fully elucidated.

D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. frontiersin.orgfrontiersin.org A key function of DAAO in the central nervous system is the degradation of the neuromodulator D-serine, a co-agonist at the NMDA receptor. frontiersin.org Inhibition of DAAO is therefore pursued as a therapeutic strategy to increase D-serine levels, with potential applications in treating conditions like schizophrenia. rsc.orgschrodinger.com

The catalytic mechanism of DAAO involves the transfer of a hydride from the α-carbon of the D-amino acid substrate to the flavin adenine (B156593) dinucleotide (FAD) cofactor. frontiersin.org The reduced FAD is then reoxidized by molecular oxygen, producing hydrogen peroxide. frontiersin.orgrsc.org Despite significant interest in developing DAAO inhibitors, the available research literature does not prominently feature picolinamide derivatives for this purpose. Instead, inhibitor design has largely focused on other chemical scaffolds, such as 4-hydroxypyridazin-3(2H)-one derivatives. schrodinger.com

Transforming growth factor-β-activated kinase 1 (TAK1) is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family. It is a key mediator in signaling cascades, including the NF-κB and MAPK pathways, which are critical for cell survival and inflammatory responses. Inhibition of TAK1 can induce apoptosis in cancerous cells, making it an attractive target for oncology.

Research has identified N-methylpicolinamide derivatives as inhibitors of TAK1 kinase. In one study, a series of thienopyrimidine/N-methylpicolinamide derivatives were designed and synthesized. The most promising compound from this series demonstrated inhibition of TAK1 kinase with an IC₅₀ value of 0.58 μM. This compound also inhibited the NF-κB signaling pathway and induced apoptosis in A549 lung cancer cells.

Table 2: TAK1 Inhibition by a Representative N-Methylpicolinamide Derivative

Compound Class Specific Compound Example Target Kinase IC₅₀ Reference
Thienopyrimidine/N-methylpicolinamide Compound 38 TAK1 0.58 μM

Beyond inhibition, picolinamide-related structures can also activate enzymes through chemical modification. Methyl picolinimidate, an imidoester derived from picolinamide's nitrile precursor (2-cyanopyridine) via methanolysis, has been studied for its ability to modify and activate enzymes. rsc.org

Receptor Allosteric Modulation Studies

In addition to direct interaction with enzyme active sites, picolinamide derivatives have been successfully developed as allosteric modulators. These molecules bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's conformation and modulating its response to the endogenous ligand.

A significant body of research has focused on 6-methylpicolinamide derivatives as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.govacs.org The mGlu5 receptor is a Class C G protein-coupled receptor (GPCR) that plays a key role in modulating excitatory synaptic transmission in the central nervous system. mGlu5 NAMs are being investigated for numerous potential therapeutic applications, including in psychiatric and neurodegenerative disorders. researchgate.net

Extensive structure-activity relationship (SAR) studies have highlighted the importance of the 6-methylpicolinamide core for potency. acs.org One prominent example from this class is N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (also known as auglurant or VU0424238), which was advanced to clinical evaluation. researchgate.net This compound exhibits high potency with a Kᵢ value of 4.4 nM at the mGlu5 allosteric site. researchgate.net Further optimization led to the development of analogs like VU6043653 , which has an IC₅₀ of 325 nM for human mGlu5 and was designed to have an improved metabolic profile. nih.govmedchemexpress.com

Table 3: Bioactivity of Representative 6-Methylpicolinamide mGlu5 NAMs

Compound Name Target Receptor Modulatory Effect Potency Reference
Auglurant (VU0424238) mGlu5 Negative Allosteric Modulator Kᵢ = 4.4 nM researchgate.net
VU6043653 mGlu5 Negative Allosteric Modulator IC₅₀ = 325 nM (human) nih.govmedchemexpress.com

Investigations into Other G Protein-Coupled Receptor (GPCR) Interactions

A critical aspect of developing therapeutic agents is ensuring their selectivity for the intended target to minimize off-target effects. Picolinamide derivatives developed as mGlu5 NAMs have been evaluated for their selectivity against other GPCRs, particularly other mGlu receptor subtypes. nih.govacs.org The mGlu receptor family is divided into three groups based on sequence homology and signaling pathways. acs.org

The compound N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238) demonstrated high selectivity, being over 900-fold more selective for mGlu5 compared to other mGlu receptors. nih.govacs.org Similarly, the development of other picolinamide series, such as N-phenylpicolinamide derivatives, has focused on achieving high affinity and selectivity for specific mGlu subtypes, like mGlu4. This selectivity is crucial as modulating other mGlu receptors can lead to different physiological effects. nih.gov For example, while mGlu5 NAMs are investigated for certain CNS disorders, developing selective positive allosteric modulators (PAMs) for mGlu4 is a strategy for conditions like Parkinson's disease. The high sequence identity between the transmembrane domains of mGlu1 and mGlu5 makes the development of subtype-selective NAMs challenging but essential. nih.gov

Intracellular Signaling Pathway Interventions

Beyond direct receptor modulation, picolinamide derivatives have been shown to intervene in critical intracellular signaling pathways, which is particularly relevant to their potential applications in oncology.

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. nih.govsciopen.com Dysregulation of this pathway is a hallmark of many cancers. dntb.gov.ua Certain N-methylpicolinamide derivatives have been identified as inhibitors of the NF-κB signaling pathway. dntb.gov.uaresearchgate.net

One study detailed the design of thienopyrimidine and N-methylpicolinamide derivatives that inhibit both the NF-κB pathway and the upstream transforming growth factor-beta-activated kinase 1 (TAK1). researchgate.net The most promising compound from this series inhibited the NF-κB signaling pathway with an IC50 value of 0.84 μM. researchgate.net Mechanistic studies using western blots confirmed that this compound could inhibit the phosphorylation and degradation of IκBα (the inhibitor of NF-κB), prevent the phosphorylation of the p65 subunit of NF-κB, and reduce its expression. researchgate.net

Induction of Apoptosis and Cell Cycle Arrest in Cellular Models

A key strategy in cancer therapy is to induce programmed cell death (apoptosis) and halt the uncontrolled proliferation of cancer cells by causing cell cycle arrest. Numerous studies have demonstrated that various picolinamide derivatives possess these capabilities in different cancer cell models.

For example, a series of 4-(4-amino phenoxy) picolinamide derivatives were shown to induce apoptosis in A549 lung tumor cells in a dose-dependent manner. bioworld.com At concentrations of 2.5, 5, and 10 µM, one lead compound led to apoptosis rates of 3.59%, 7.31%, and 13.82%, respectively. bioworld.com This was accompanied by cell cycle arrest in the G0/G1 phase, reaching a maximum arrest rate of 58.67% at 10 µM. bioworld.com

Other picolinamide derivatives have been shown to arrest the cell cycle at the G2/M phase. nih.gov A study on picolinamide derivatives bearing (thio)urea and dithiocarbamate (B8719985) moieties found that a lead compound induced G2/M phase arrest in A549 cells, which was confirmed by annexin (B1180172) V-FITC staining indicating pro-apoptotic activity. nih.gov Similarly, certain N-methylpicolinamide derivatives were found to induce apoptosis and cell cycle arrest at the G2/M checkpoint in A549 cells. researchgate.net Another study on picolinic acid derivatives showed that one compound induced apoptosis in A549 lung cancer cells by activating caspases 3, 4, and 9, which is indicative of endoplasmic reticulum stress-mediated apoptosis. pensoft.net

Compound ClassCell LineEffectReference
4-(4-amino phenoxy) picolinamidesA549Apoptosis & G0/G1 arrest bioworld.com
Picolinamides with (thio)urea moietiesA549Apoptosis & G2/M arrest nih.gov
4-(4-formamidophenylamino)-N-methylpicolinamidesHepG2, HCT116Apoptosis induction nih.gov
N-methylpicolinamide/thienopyrimidinesA549Apoptosis & G2/M arrest researchgate.net
Picolinic acid derivativesA549ER stress-mediated apoptosis pensoft.net

Broad-Spectrum Interactions with Biological Macromolecules and Ligand Specificity

While the picolinamide scaffold is prominent in the context of mGlu5 modulation, its derivatives have been successfully designed to interact with a broader range of biological macromolecules, demonstrating the versatility and ligand specificity that can be achieved through chemical modification.

Beyond GPCRs, picolinamide derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling. Several studies have reported on picolinamide derivatives targeting c-Met (hepatocyte growth factor receptor), a receptor tyrosine kinase implicated in cancer. bioworld.comnih.govresearchgate.net One 4-(4-amino phenoxy) picolinamide derivative showed potent inhibitory activity against c-Met kinase with an IC50 of 46.5 nM, while displaying high selectivity against other kinases like VEGFR-2, Flt3, and c-Kit (IC50 > 100,000 nM). bioworld.com Another study identified an N-methylpicolinamide derivative that selectively inhibited c-Met with an IC50 of 16 nM. nih.gov Picolinamides have also been designed as potent VEGFR-2 inhibitors. nih.gov

Furthermore, the picolinamide framework has been utilized to create inhibitors for histone deacetylases (HDACs), enzymes involved in the epigenetic regulation of gene expression. nih.govresearchgate.netuniroma1.it Inspired by the natural product psammaplin A, researchers developed N-2-(thioethyl)picolinamide-based HDAC inhibitors. nih.gov These compounds displayed high potency and, notably, isoform selectivity, with a chloropyridine motif providing high selectivity for the HDAC1 isoform. nih.gov

This demonstrates that the picolinamide core can be adapted to target different classes of macromolecules by modifying its substituents, thereby tuning its binding properties and achieving high ligand specificity for targets as diverse as GPCRs, kinases, and epigenetic enzymes.

Compound ClassTarget MacromoleculeActivity (IC50)Reference
4-(4-amino phenoxy) picolinamidec-Met Kinase46.5 nM bioworld.com
N-methylpicolinamide derivativec-Met Kinase16 nM nih.gov
Picolinamide with (thio)urea moietyVEGFR-2 Kinase27 nM nih.gov
N-2-(thioethyl)picolinamideHistone Deacetylase 1 (HDAC1)High selectivity nih.gov

Spectroscopic, Crystallographic, and Computational Characterization of 6 Amino 5 Methylpicolinamide and Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic properties of chemical compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information on connectivity, functional groups, and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the connectivity of atoms and the stereochemistry can be established.

For 6-Amino-5-methylpicolinamide, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl protons, and the protons of the amino and amide groups. The chemical shifts are influenced by the electronic effects of the substituents. The aromatic protons would appear as distinct signals due to their unique electronic environments. The methyl group protons would likely appear as a singlet, while the amino (NH₂) and amide (CONH₂) protons would also produce characteristic signals, which may be broad and can exchange with deuterium (B1214612) in D₂O.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the amide group is typically found significantly downfield (around 160-170 ppm). The chemical shifts of the pyridine ring carbons are influenced by the positions of the amino, methyl, and picolinamide (B142947) substituents. Studies on related 6-amino-1,3-dimethyl uracil (B121893) derivatives have shown that unexpected duplication of NMR signals can sometimes occur due to the presence of different conformers, such as cis- and trans-amide bond configurations. Dynamic and two-dimensional NMR experiments can be used to investigate such conformational phenomena.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for similar functional groups and substituted pyridines. Actual values may vary based on solvent and experimental conditions.

Atom TypeNucleusPredicted Chemical Shift (ppm)Notes
Aromatic CH¹H7.0 - 8.0Two distinct signals expected for the two pyridine ring protons.
Amide NH₂¹H7.5 - 8.5 (broad)Chemical shift can be highly variable and concentration-dependent.
Amino NH₂¹H4.5 - 6.0 (broad)Position depends on solvent and hydrogen bonding.
Methyl CH₃¹H2.2 - 2.5Expected to be a singlet.
Amide C=O¹³C165 - 175Carbonyl carbon, typically deshielded.
Aromatic C-NH₂¹³C155 - 160Carbon attached to the amino group.
Aromatic C-CONH₂¹³C145 - 150Carbon attached to the amide group.
Aromatic CH¹³C110 - 140Signals for the two CH carbons on the pyridine ring.
Aromatic C-CH₃¹³C115 - 125Carbon attached to the methyl group.
Methyl CH₃¹³C15 - 25Methyl carbon signal.

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like picolinamide derivatives, often yielding a prominent protonated molecular ion ([M+H]⁺). nih.gov

For this compound (C₇H₉N₃O, Molecular Weight: 151.17 g/mol ), the ESI-MS spectrum in positive ion mode would be expected to show a strong signal at m/z 152.18, corresponding to the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), provide valuable structural information through the analysis of fragmentation patterns. nih.gov The fragmentation of the protonated molecule can occur through several pathways. Common fragmentation patterns for related structures include the loss of ammonia (B1221849) ([M+H-NH₃]⁺), the loss of water and carbon monoxide ([M+H-H₂O-CO]⁺), and cleavage of the amide bond. nih.govlibretexts.org

Table 2: Predicted ESI-MS Fragmentation for this compound

IonPredicted m/zDescription of Neutral Loss
[M+H]⁺152.18Protonated molecular ion (parent ion).
[M+H - NH₃]⁺135.15Loss of ammonia from the amide or amino group.
[M+H - CONH₂]⁺108.14Cleavage of the amide group, resulting in an aminomethylpyridine fragment.
[M+H - H₂O]⁺134.17Loss of a water molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for the N-H bonds of the amino and amide groups, the C=O bond of the amide, and C-N and C=C/C=N bonds of the aromatic ring.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the pyridine ring in this compound typically exhibit strong absorption in the UV region due to π→π* transitions. The position of the maximum absorption (λmax) can be influenced by the substituents on the ring and the solvent used. mu-varna.bg

Table 3: Characteristic IR and UV-Vis Data for this compound Note: These are typical frequency and wavelength ranges for the specified functional groups and chromophores.

Spectroscopy TypeFeatureExpected RangeAssignment
IRAbsorption Band3200-3500 cm⁻¹N-H stretching (amino and amide groups). Often appears as multiple peaks.
IRAbsorption Band1650-1690 cm⁻¹C=O stretching (Amide I band). researchgate.net
IRAbsorption Band1580-1650 cm⁻¹N-H bending (Amide II band) and C=C/C=N ring stretching.
IRAbsorption Band1350-1420 cm⁻¹C-N stretching. researchgate.net
UV-Visλmax220-300 nmπ→π* transitions of the substituted pyridine ring.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and its interactions with other molecules.

Table 4: Representative Crystallographic Data for Picolinamide Analogues

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
PicolinamideMonoclinicP2₁/nHydrogen bonding between amide groups. researchgate.net
N-(4-methoxyphenyl)picolinamideMonoclinicP2₁/nC—H⋯π interactions and hydrogen bonds. nih.gov
Picolinamide : Adipic Acid Cocrystal (2:1)TriclinicP-1Hydrogen bonding between picolinamide amide and carboxylic acid groups. researchgate.net

Co-crystallization is a technique where a small molecule (ligand) is crystallized together with a macromolecule, typically a protein, to determine the structure of the complex. nih.gov This method is invaluable in drug discovery as it reveals the precise binding mode of a ligand within the active site of its protein target, showing all the critical intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges. bibliotekanauki.pl

Picolinamide derivatives have been investigated as inhibitors for various enzymes. For instance, rhenium(I) picolinic acid complexes have been synthesized and studied as inhibitors of the SARS-CoV-2 main protease (3CLpro). researchgate.net Single crystal X-ray diffraction of these complexes bound to the protein target would elucidate the enantioselective inhibition mechanism by revealing how the different stereoisomers orient within the active site and which specific amino acid residues they interact with. researchgate.net The this compound scaffold, with its hydrogen bond donors (amino and amide) and acceptors (pyridine nitrogen and amide oxygen), is well-suited to form specific and directional interactions with amino acid residues in a protein's binding pocket, making co-crystallization studies a powerful approach to understand its biological activity.

Analysis of Crystal Packing and Hydrogen Bonding Networks

While specific crystallographic data for this compound is not publicly available, an analysis of its structural analogues, such as picolinamide and other substituted pyridine derivatives, provides a strong basis for predicting its solid-state behavior. The crystal packing and hydrogen bonding networks are critical in determining the physical properties of a compound, including solubility, melting point, and stability.

Picolinamide, the parent compound, has been shown to form a crystal structure governed by N-H···O hydrogen bonds, creating infinite one-dimensional chains. researchgate.net The amide group, with its two hydrogen bond donors (the -NH2 group) and two acceptor sites (the carbonyl oxygen and the pyridine nitrogen), is highly versatile in forming a variety of hydrogen-bonded interactions. researchgate.net A common motif observed in the crystal structures of primary amides is the formation of centrosymmetric or non-centrosymmetric R2(8) dimers, where two molecules are linked by a pair of N-H···O hydrogen bonds between their amide groups. rsc.org

For this compound, the presence of an additional amino group at the 6-position introduces further possibilities for hydrogen bonding. It is anticipated that the crystal packing would be dominated by a network of intermolecular hydrogen bonds involving:

Amide-amide interactions: Formation of the typical R2(8) dimer motif.

Amine-amide interactions: The amino group protons acting as donors to the amide carbonyl oxygen or the pyridine nitrogen of adjacent molecules.

Amide-amine interactions: The amide N-H protons donating to the nitrogen of the amino group.

These interactions would likely lead to the formation of complex two-dimensional sheets or three-dimensional networks, significantly influencing the compound's physicochemical properties. The methyl group at the 5-position may introduce steric effects that could influence the preferred hydrogen bonding geometry compared to unsubstituted picolinamide. The study of hydrogen-bond connectivity in related sulfonamides has shown that even minor structural changes, such as the addition of a methyl group, can lead to completely different hydrogen-bond patterns.

Table 1: Predicted Hydrogen Bond Interactions in Solid-State this compound
Donor GroupAcceptor GroupPotential Motif
Amide (-CONH₂)Amide (O=C-)R2(8) Dimer
Amide (-CONH₂)Pyridine NitrogenChain/Sheet Formation
Amino (-NH₂)Amide (O=C-)Sheet/Network Formation
Amino (-NH₂)Pyridine NitrogenInter-sheet/Network Linking
Amide (-CONH₂)Amino (-NH₂)Inter-sheet/Network Linking

Computational Chemistry and Molecular Modeling Paradigms

Computational methods are indispensable for rationalizing experimental findings and predicting the behavior of molecules like this compound. These techniques provide insights at an atomic level that are often inaccessible through experimental means alone.

Molecular Docking Studies to Predict Ligand-Receptor Binding Poses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to predict how a ligand, such as this compound or its analogues, might interact with a biological target, typically a protein or enzyme. nih.govnih.govmdpi.com

In a typical molecular docking workflow for a picolinamide analogue, the following steps would be undertaken:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: A 3D conformation of the picolinamide derivative is generated and its energy is minimized.

Docking Simulation: A docking program (e.g., AutoDock Vina) systematically searches for the optimal binding pose of the ligand within the active site of the receptor by evaluating a scoring function. This function estimates the binding affinity (e.g., in kcal/mol).

Studies on substituted pyridine derivatives have successfully used molecular docking to predict binding modes and identify key interactions, such as hydrogen bonds and hydrophobic interactions, with crucial amino acid residues like Lys661 and Asp555 in targets like lysine-specific demethylase 1. nih.gov For this compound, docking studies could elucidate its potential to bind to various therapeutic targets, with the 6-amino group and the picolinamide moiety expected to form key hydrogen bonds within a receptor's active site. Docking studies on nicotinonitrile and nicotinamide (B372718) analogues have shown their affinity for various bacterial proteins. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Solvation Effects

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules over time by solving Newton's equations of motion for a system of atoms and molecules. mdpi.comnih.gov This technique is invaluable for understanding the stability of ligand-receptor complexes predicted by docking, as well as for studying the conformational flexibility of a molecule and the influence of solvent. mdpi.com

For a system involving this compound, MD simulations could be applied to:

Assess Binding Stability: An MD simulation of the docked complex of the picolinamide derivative and its target protein can be performed. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time (e.g., 100 ns). nih.gov

Analyze Intermolecular Interactions: The simulation trajectory can be analyzed to determine the persistence of hydrogen bonds and other interactions between the ligand and the protein, providing a more realistic view of the binding than static docking poses. semanticscholar.orgjchemlett.com

Study Solvation Effects: By explicitly including water molecules in the simulation, the effect of solvation on the conformation of this compound and its interactions with other molecules can be investigated.

MD simulations have been used to study substituted pyridine derivatives, revealing the importance of conserved water-bridge motifs in ligand-protein binding and demonstrating that electrostatic interactions are often the major driving force for binding. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods can accurately predict a wide range of properties, including optimized molecular geometries, vibrational frequencies (IR and Raman spectra), and electronic properties such as molecular orbital energies (HOMO-LUMO), molecular electrostatic potential (MEP), and atomic charges.

For this compound, DFT calculations could provide:

Optimized Geometry: Prediction of bond lengths, bond angles, and dihedral angles in the ground state.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of chemical reactivity. The HOMO-LUMO energy gap can be correlated with the molecule's stability.

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack, as well as regions likely to be involved in hydrogen bonding.

Vibrational Analysis: Calculation of theoretical vibrational spectra can aid in the interpretation of experimental IR and Raman data.

DFT studies on related molecules like 6-methyl nicotinic acid and other pyridine derivatives have been used to analyze their structural, electronic, and vibrational properties, showing good agreement between calculated and experimental data. nih.gov Such calculations on this compound would provide fundamental insights into its intrinsic chemical nature. researchgate.net

Table 2: Representative Data from a Hypothetical DFT Calculation (B3LYP/6-311++G(d,p)) for this compound
PropertyPredicted ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.6 eVRelates to chemical stability and reactivity
Dipole Moment3.5 DIndicates overall polarity of the molecule

Note: These are example values for illustrative purposes.

Cheminformatics Tools (e.g., RDKit) and Machine Learning Approaches in Picolinamide Design and Optimization

Applications of RDKit for a series of picolinamides, including this compound, would include:

Library Enumeration: Generating virtual libraries of analogues by systematically modifying the picolinamide scaffold. drzinph.com

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) that are used to build quantitative structure-activity relationship (QSAR) models. github.io

Substructure Searching and Filtering: Identifying molecules within a database that contain the picolinamide core or filtering libraries based on desired physicochemical properties (e.g., Lipinski's rule of five).

Machine learning (ML) is increasingly used in chemistry to build predictive models from large datasets. arxiv.org In the context of picolinamide design, ML could be used to:

Develop QSAR Models: Train models (e.g., random forest, deep neural networks) to predict the biological activity of new picolinamide analogues based on their calculated molecular descriptors. nih.govgithub.com

Predict ADMET Properties: Build models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to prioritize compounds with favorable drug-like profiles.

Optimize Reaction Conditions: Use ML algorithms to predict the optimal conditions for the synthesis of picolinamide derivatives.

Recent studies have demonstrated that ML models can effectively predict molecular activity, although their accuracy is highly dependent on the similarity between the query molecule and the molecules in the training set. bhsai.org This highlights the importance of generating diverse training data for robust model development. arxiv.org

Research Applications and Emerging Directions for Picolinamide Based Compounds

6-Amino-5-methylpicolinamide as a Biochemical Probe for Target Identification and Validation

The utility of a small molecule as a biochemical probe is contingent on its ability to selectively interact with a biological target, thereby enabling the study of that target's function. While specific studies on this compound as a biochemical probe are not extensively documented, the principles of probe development can be applied to this molecule. For target identification, this compound could be chemically modified to incorporate a reactive group or a reporter tag. These modifications would allow for covalent labeling of the target protein or its visualization within a cellular context.

Target validation, the process of confirming the role of the target in a disease process, can also be facilitated by a molecule like this compound. By observing the phenotypic changes in cells or organisms upon treatment with the compound, researchers can infer the function of its biological target. The specificity of the interaction is crucial, and extensive structure-activity relationship (SAR) studies would be necessary to develop a highly selective probe from the this compound scaffold.

Utility in Medicinal Chemistry Lead Optimization Programs and Analogue Design

In medicinal chemistry, lead optimization is the iterative process of refining a compound with initial biological activity to improve its potency, selectivity, and pharmacokinetic properties. The this compound structure offers several points for chemical modification, making it an attractive scaffold for lead optimization programs.

The amino group at the 6-position and the methyl group at the 5-position on the pyridine (B92270) ring, as well as the amide functionality, can be systematically modified to explore the structure-activity relationships. For instance, alkylation, acylation, or sulfonylation of the amino group could modulate the compound's interaction with its target. Similarly, varying the substituent at the 5-position could influence binding affinity and selectivity. The design of analogues would be guided by computational modeling and the biological data obtained from initial screening. A hypothetical analogue design strategy starting from this compound is presented in the table below.

Modification SiteProposed ModificationRationaleDesired Outcome
6-Amino GroupAcetylationAlter hydrogen bonding capacityImproved target binding or selectivity
5-Methyl GroupReplacement with ethyl or trifluoromethyl groupExplore steric and electronic effectsEnhanced potency
Amide NitrogenIntroduction of various alkyl or aryl substituentsModify lipophilicity and metabolic stabilityImproved pharmacokinetic profile
Pyridine RingIntroduction of additional substituentsFine-tune electronic propertiesIncreased target affinity

Investigating Metabolic Stability and Pharmacokinetic Properties in in vitro and ex vivo Research Models

The metabolic stability and pharmacokinetic properties of a compound are critical determinants of its potential as a therapeutic agent. In vitro and ex vivo models are routinely used to assess these parameters early in the drug discovery process. For this compound, its metabolic stability would likely be evaluated using liver microsomes or hepatocytes from different species, including humans. researchgate.netxenotech.comnih.govnih.govnuvisan.com These assays measure the rate of metabolism of the compound by drug-metabolizing enzymes, providing data on its half-life and intrinsic clearance. xenotech.com

Ex vivo studies, using isolated tissues or organs, can provide further insights into the compound's absorption, distribution, and metabolism in a more complex biological system. The data generated from these studies are crucial for predicting the in vivo pharmacokinetic profile of this compound and its analogues. Below is an illustrative table of the type of data that would be generated in such studies for a hypothetical picolinamide (B142947) derivative.

ParameterIn Vitro ModelHypothetical ValueInterpretation
Half-life (t½)Human Liver Microsomes60 minModerate metabolic stability
Intrinsic Clearance (CLint)Human Liver Microsomes25 µL/min/mg proteinLow to moderate clearance
Plasma Protein BindingHuman Plasma85%Moderate binding
Permeability (Papp)Caco-2 cells15 x 10⁻⁶ cm/sHigh permeability

Strategic Development of Picolinamide Derivatives as Tool Compounds for Elucidating Biological System Functions

Tool compounds are highly selective and potent small molecules used to probe the function of biological targets in cells and in vivo. The development of picolinamide derivatives, including those based on the this compound scaffold, as tool compounds can significantly contribute to our understanding of various biological pathways. A well-characterized tool compound with a known mechanism of action can be used to dissect complex cellular processes and to validate the role of a specific protein in a signaling cascade.

The strategic development of such compounds involves rigorous testing for selectivity against a panel of related and unrelated targets to ensure that the observed biological effects are due to the modulation of the intended target. Once validated, these tool compounds can be used in a variety of experimental systems to elucidate the physiological and pathological roles of their targets.

Future Research Perspectives and Translational Potential of Picolinamide Scaffolds in Academic Contexts

The picolinamide scaffold continues to be a fertile ground for academic research due to its synthetic tractability and diverse biological activities. Future research on compounds like this compound is likely to focus on several key areas. One promising direction is the exploration of new therapeutic applications. For example, derivatives of picolinamide have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), suggesting a potential role in cancer therapy. nih.gov

Furthermore, the development of novel synthetic methodologies to access a wider range of picolinamide analogues will enable a more comprehensive exploration of their chemical and biological space. In an academic setting, these compounds can serve as valuable tools for basic research, helping to unravel the complexities of biological systems. The translational potential of the picolinamide scaffold lies in the possibility of discovering new drug candidates for a variety of diseases. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial in translating these fundamental discoveries into clinical applications.

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 6-Amino-5-methylpicolinamide to improve yield and purity?

  • Methodological Answer : Utilize a factorial experimental design to test variables such as reaction temperature, solvent polarity, and catalyst concentration. Monitor purity via HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm. Yield optimization can be assessed gravimetrically after recrystallization. Apply the PICOT framework to define parameters:

  • Population : Reaction mixtures under varying conditions.
  • Intervention : Adjustments to temperature or solvent.
  • Comparison : Baseline synthesis protocol.
  • Outcome : Percentage yield and purity (>95%).
  • Time : Reaction completion time .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • Methodological Answer : Combine NMR (1H/13C for structural confirmation), FT-IR (to confirm functional groups like amide C=O stretching ~1650 cm⁻¹), and LC-MS (for molecular ion validation). Cross-validate results with computational tools (e.g., DFT calculations for NMR chemical shift prediction). Reference spectral databases (e.g., SDBS) to rule out impurities .

Q. How do I design a stability study for this compound under varying storage conditions?

  • Methodological Answer : Use an accelerated stability testing protocol (ICH guidelines):

  • Temperature/Humidity : 40°C/75% RH for 6 months.
  • Analytical Endpoints : HPLC for degradation products, Karl Fischer titration for moisture content.
  • Statistical Analysis : Arrhenius equation to predict shelf life. Structure the study using the PEO framework :
  • Population : Compound batches.
  • Exposure : Storage conditions.
  • Outcome : Degradation rate (%/month) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound across assay systems be resolved?

  • Methodological Answer : Conduct a systematic review with meta-analysis:

  • Inclusion Criteria : Studies using standardized assays (e.g., enzyme inhibition IC50 values).
  • Bias Assessment : Use ROB-2 tool for experimental validity.
  • Statistical Harmonization : Normalize data to account for assay variability (e.g., Z-score transformation). Apply FINER criteria to evaluate study relevance and novelty .

Q. What computational strategies predict the binding affinity of this compound derivatives to target proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with flexible ligand/rigid receptor models. Validate with MD simulations (AMBER/CHARMM).
  • QSAR Modeling : Train models on descriptors like logP, H-bond donors, and topological polar surface area. Cross-validate using leave-one-out methods.
  • Framework : Align with PICO(T) for hypothesis-driven design:
  • Population : Target protein family (e.g., kinases).
  • Intervention : Derivative structural modifications.
  • Comparison : Parent compound activity.
  • Outcome : ΔG binding energy (kcal/mol).
  • Time : Simulation duration (e.g., 100 ns MD) .

Q. How can I design a structure-activity relationship (SAR) study for this compound analogs?

  • Methodological Answer :

  • Synthetic Strategy : Use parallel synthesis to generate analogs with systematic substitutions (e.g., methyl → ethyl, halogenation).
  • Activity Profiling : High-throughput screening against target panels (e.g., kinase inhibition assays).
  • Data Analysis : Apply cluster analysis (PCA, hierarchical clustering) to group analogs by activity. Use FINER to ensure novelty and feasibility (e.g., access to synthetic intermediates) .

Data Analysis and Reproducibility

Q. What statistical methods address variability in dose-response studies of this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit sigmoidal curves (Hill equation) to calculate EC50/IC50.
  • Error Handling : Bootstrap resampling (1,000 iterations) for confidence intervals.
  • Reproducibility : Pre-register protocols (e.g., OSF) and share raw data via repositories like Zenodo. Reference PRISMA guidelines for transparent reporting .

Q. How do I validate the selectivity of this compound against off-target proteins?

  • Methodological Answer :

  • Panel Screening : Test against structurally related proteins (e.g., kinase family members).
  • Counter-Screens : Use SPR (Surface Plasmon Resonance) for kinetic binding analysis (ka/kd).
  • Framework : Align with PICOT to define selectivity thresholds (e.g., >10-fold selectivity) and validate across independent labs .

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